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An In-depth Technical Guide to 4-Chloro-6-methyl-
1H-indazole
Introduction: The Strategic Importance of the
Indazole Scaffold
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is

a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in

hydrogen bonding have rendered it a "privileged scaffold," frequently appearing in compounds

with a wide array of pharmacological activities, including anti-inflammatory, antiarrhythmic,

antitumor, and anti-HIV properties.[1][3] The thermodynamic stability of the 1H-indazole

tautomer makes it the predominant and most studied form.[2][4]

This guide focuses on a specific, strategically substituted derivative: 4-Chloro-6-methyl-1H-
indazole. The presence of a chloro group at the 4-position and a methyl group at the 6-position

provides a unique electronic and steric profile, offering medicinal chemists a valuable building

block for developing novel therapeutic agents. The chloro-substituent can modulate the acidity

of the N-H proton and influence the molecule's binding interactions, while the methyl group can

enhance metabolic stability or provide a key hydrophobic contact point.

This document serves as a comprehensive technical resource, detailing the physical, chemical,

and spectroscopic properties of 4-Chloro-6-methyl-1H-indazole. It includes foundational data,
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reactivity insights, and practical experimental protocols to empower researchers in their drug

discovery and development endeavors.

Molecular Identity and Structural Elucidation
Accurate identification is the first step in any chemical investigation. The fundamental identifiers

for 4-Chloro-6-methyl-1H-indazole are summarized below.

Core Identifiers
Property Value Source

IUPAC Name 4-chloro-6-methyl-1H-indazole N/A

CAS Number 885521-74-4 [5][6]

Molecular Formula C₈H₇ClN₂ [5][6]

Molecular Weight 166.61 g/mol [5]

MDL Number MFCD07781503 [5][6]

Chemical Structure
The structural arrangement of the atoms defines the molecule's fundamental properties.

Caption: Tautomeric equilibrium of the indazole ring.

Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following

sections detail the expected spectral data for 4-Chloro-6-methyl-1H-indazole, which is

essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in organic chemistry. [7][8]The

predicted chemical shifts are based on the known effects of substituents on the indazole core.

Table 3.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 400

MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~13.0 - 13.5 Broad Singlet 1H N1-H

The acidic proton

on the pyrazole

ring is typically

downfield and

broad.

~8.0 - 8.2 Singlet 1H C3-H

This proton is

adjacent to two

nitrogen atoms,

leading to a

downfield shift.

~7.4 Singlet 1H C5-H

Aromatic proton

on the benzene

ring.

~7.1 Singlet 1H C7-H

Aromatic proton

adjacent to the

pyrazole ring

fusion.

~2.4 Singlet 3H C6-CH₃

The methyl

group protons

typically appear

in this region.

Table 3.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 100

MHz)
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Chemical Shift (δ) ppm Assignment Rationale

~140 C7a
Quaternary carbon at the ring

fusion.

~135 C3
Carbon adjacent to two

nitrogen atoms.

~130 C6
Carbon bearing the methyl

group.

~125 C4
Carbon bearing the chloro

group.

~122 C5 Aromatic CH carbon.

~115 C3a
Quaternary carbon at the ring

fusion.

~110 C7 Aromatic CH carbon.

~21 C6-CH₃
Aliphatic carbon of the methyl

group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. [8] Table 3.3:

Predicted IR Absorption Bands (Sample Preparation: KBr pellet or ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Broad, Medium
N-H stretch (from the indazole

ring)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic, -CH₃)

~1620 Medium C=N stretch (indazole ring)

~1590, 1480 Strong C=C stretch (aromatic ring)

~1100 Strong C-Cl stretch

~850 - 800 Strong C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.

Expected Molecular Ion (M⁺): A prominent peak will be observed at m/z 166.

Isotopic Pattern: A characteristic M+2 peak at m/z 168 with an intensity of approximately

one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Key Fragments: Expect fragmentation corresponding to the loss of the methyl group (M-15)

and cleavage of the pyrazole ring.

Synthesis and Reactivity
Understanding the synthesis and reactivity is crucial for utilizing 4-Chloro-6-methyl-1H-
indazole as a chemical building block.

Synthetic Pathway
A common and efficient route to substituted indazoles is the Davis-Beirut reaction or similar

cyclization strategies starting from a substituted aniline. [9][10]

Caption: Plausible synthetic workflow for 4-Chloro-6-methyl-1H-indazole.
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Causality of Experimental Choices:

Step 1 (Acetylation): The acetylation of the amine protects it and sets up the necessary

electronic configuration for the subsequent cyclization.

Step 2 (Nitrosation & Cyclization): Isoamyl nitrite is a common reagent for in situ generation

of a diazonium species, which rapidly cyclizes to form the indazole ring. [9]* Step 3

(Hydrolysis): A basic hydrolysis step is required to remove the acetyl protecting group from

the N1 position, yielding the final 1H-indazole. The use of a strong base like NaOH or LiOH

ensures complete deprotection. [9][10]

Chemical Reactivity
N-Functionalization: The N-H proton is acidic and can be readily deprotonated by a base

(e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile, allowing for

straightforward N-alkylation or N-acylation reactions. This is the most common site for

derivatization in drug discovery programs. [11]* Electrophilic Aromatic Substitution: The

benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The

directing effects of the existing substituents (ortho, para-directing methyl group vs.

deactivating, ortho, para-directing chloro group) will influence the position of the new

substituent, likely favoring position 7 or 5.

Cross-Coupling Reactions: While the chloro group is less reactive than bromo or iodo

analogs, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig) under specific, optimized conditions, allowing for the introduction of aryl,

alkyl, or amino groups at the C4 position.

Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety and maintain the integrity of the

compound. The following guidelines are based on safety data for structurally related chloro-

indazoles. [12][13] Table 5.1: Hazard and Safety Information
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Category Recommendation Rationale

GHS Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

Based on data for similar

substituted indazoles.

[12]These are common

hazards for aromatic

heterocyclic compounds.

Personal Protective Equipment

(PPE)

Wear protective gloves,

chemical safety goggles, and a

lab coat. [14]

To prevent skin and eye

contact.

Handling

Use in a well-ventilated area or

under a chemical fume hood.

[13][15]Avoid generating dust.

To prevent inhalation of the

compound. [12]

Storage

Store in a tightly closed

container in a cool, dry, and

well-ventilated place. [12]

Protects the compound from

moisture and atmospheric

contaminants, ensuring its

long-term stability.

Key Experimental Protocols
The following protocols are self-validating systems for the characterization of 4-Chloro-6-
methyl-1H-indazole.

Protocol: Acquiring a ¹H NMR Spectrum
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Chloro-6-methyl-1H-
indazole and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry

NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the

instrument to ensure a homogeneous magnetic field.

Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g.,

16 or 32) should be used to obtain a good signal-to-noise ratio.
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Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline

correction.

Analysis and Validation:

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift

(e.g., DMSO at 2.50 ppm).

Integrate all peaks. The relative integrals should correspond to the number of protons in

each environment (e.g., 1H, 1H, 1H, 3H).

Assign each peak to the corresponding protons in the molecule based on chemical shift,

multiplicity, and integration.

Self-Validation Check: The sum of the integrations should be consistent with the total

number of protons in the molecular formula (7H). The observed multiplicities must align

with the predicted neighboring protons.

Protocol: Determination of Melting Point
Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount

into a capillary tube to a depth of 2-3 mm.

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

Measurement:

Heat the sample rapidly to about 15-20°C below the expected melting point.

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

Record the temperature at which the first liquid appears (onset) and the temperature at

which the entire sample becomes a clear liquid (completion).

Analysis and Validation:

Self-Validation Check: A sharp melting range (e.g., 1-2°C) is indicative of a pure

compound. A broad or depressed melting range suggests the presence of impurities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Repeat the measurement with a second sample to ensure reproducibility.

Conclusion
4-Chloro-6-methyl-1H-indazole is a well-defined chemical entity with significant potential as

an intermediate in medicinal chemistry and materials science. Its unique substitution pattern

offers a platform for creating diverse molecular libraries. This guide has provided a

comprehensive overview of its identity, structure, properties, synthesis, and handling. The

detailed spectroscopic predictions and experimental protocols serve as a reliable foundation for

researchers to confidently incorporate this valuable molecule into their scientific workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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